molecular formula C9H14N2 B8765027 (2-Isopropylpyridin-4-yl)methanamine

(2-Isopropylpyridin-4-yl)methanamine

Cat. No. B8765027
M. Wt: 150.22 g/mol
InChI Key: YXSJTROKQSOXAG-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

A mixture of 154 mg (1.07 mmol) of 2-(prop-1-en-2-yl)isonicotinonitrile and 19.2 mg of 10% Pd/C with 1.7 mL of 1.25 N HCl in 10 mL of MeOH was stirred at r.t. under H2 balloon for 14 h. The mixture was filtered through Celite and concentrated. Saturated NaHCO3 was added, and the mixture concentrated with methanol, filtered through a sintered funnel, and reconcentrated to give 95.1 mg of crude (2-isopropylpyridin-4-yl)methanamine which was used without further purification.
Name
2-(prop-1-en-2-yl)isonicotinonitrile
Quantity
154 mg
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
19.2 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][N:11]=1)[C:7]#[N:8])[CH3:3].Cl>CO.[Pd]>[CH:2]([C:4]1[CH:5]=[C:6]([CH2:7][NH2:8])[CH:9]=[CH:10][N:11]=1)([CH3:3])[CH3:1]

Inputs

Step One
Name
2-(prop-1-en-2-yl)isonicotinonitrile
Quantity
154 mg
Type
reactant
Smiles
C=C(C)C=1C=C(C#N)C=CN1
Name
Quantity
1.7 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
19.2 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at r.t. under H2 balloon for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Saturated NaHCO3 was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated with methanol
FILTRATION
Type
FILTRATION
Details
filtered through a sintered funnel

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)(C)C1=NC=CC(=C1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 95.1 mg
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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